BenchChemオンラインストアへようこそ!

6-Methyl-5-cyanouracil

Medicinal Chemistry Antifolate Synthesis Pyrido[2,3-d]pyrimidine

6-Methyl-5-cyanouracil (CAS 5900-40-3; synonyms: 5-cyano-6-methyluracil, 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) is a 5,6-disubstituted uracil derivative with molecular formula C₆H₅N₃O₂ and molecular weight 151.12 g/mol. The compound features a nitrile (-C≡N) at the 5-position and a methyl group at the 6-position on the pyrimidine-2,4-dione scaffold.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 5900-40-3
Cat. No. B1581618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-cyanouracil
CAS5900-40-3
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C#N
InChIInChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11)
InChIKeyXUBWKPSLBXEADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-cyanouracil (CAS 5900-40-3): Core Physicochemical and Regulatory Identity for Procurement


6-Methyl-5-cyanouracil (CAS 5900-40-3; synonyms: 5-cyano-6-methyluracil, 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) is a 5,6-disubstituted uracil derivative with molecular formula C₆H₅N₃O₂ and molecular weight 151.12 g/mol [1]. The compound features a nitrile (-C≡N) at the 5-position and a methyl group at the 6-position on the pyrimidine-2,4-dione scaffold. It has been assigned National Cancer Institute (NCI) NSC number 521448 and has been submitted to the NCI for antitumor screening, indicating regulatory-level traceability for procurement [2]. The closest structural analogs include 5-cyanouracil (CAS 5428-41-1; lacks the 6-methyl) and 6-methyluracil (CAS 626-48-2; lacks the 5-cyano), both of which are frequently considered as in-class alternatives by purchasers.

Why 5-Cyanouracil, 6-Methyluracil, or Other Uracil Analogs Cannot Simply Substitute for 6-Methyl-5-cyanouracil


The simultaneous presence of the C5-nitrile and C6-methyl substituents creates a reactivity profile that is not achievable with either monosubstituted analog alone. The C5-cyano group enables participation in pyrimidine-to-pyrido[2,3-d]pyrimidine ring transformation reactions, while the C6-methyl group directly dictates the final product scaffold (e.g., 5-methyl vs. des-methyl 5-deaza antifolates), as demonstrated by Su et al. (1986) who used 5-cyanouracil and 5-cyano-6-methyluracil as divergent precursors to two distinct clinical candidate series [1]. Furthermore, 6-methyluracil lacks the cyano group entirely and therefore cannot undergo the nitrile-dependent chemistries (hydrolysis to carboxamide/carboxylic acid, nucleophilic addition) that define the utility of 6-methyl-5-cyanouracil as a versatile intermediate [2]. Substituting 5-cyanouracil for 6-methyl-5-cyanouracil in a synthetic route designed for the latter would yield a des-methyl product with potentially different biological activity, as evidenced by the distinct in vitro profiles of 5-deazaaminopterin (1a, from 5-cyanouracil) versus its 5-methyl analogue (1b, from 5-cyano-6-methyluracil) [1].

6-Methyl-5-cyanouracil: Quantified Differentiation Evidence Against Closest Analogs


Divergent Precursor to 5-Methyl-5-Deaza Antifolates vs. 5-Cyanouracil

In the 14-step synthesis of 5-deaza antifolates, 6-methyl-5-cyanouracil (4b) serves as the specific precursor to the 5-methyl analogue 1b, whereas 5-cyanouracil (4a) yields the des-methyl analogue 1a. Both compounds proceed through the same pyrimidine-to-pyrido[2,3-d]pyrimidine ring transformation but produce structurally distinct final products with different biological profiles [1]. The 5-methyl analogue 1b was alternatively accessible via a 10-step route from cyanothioacetamide, but the 14-step route from 4b provided a validated entry for systematic structure-activity comparison [1].

Medicinal Chemistry Antifolate Synthesis Pyrido[2,3-d]pyrimidine

Nitrile Hydrolysis to 5-Carboxy-6-methyluracil: A Validated Sparsomycin Intermediate Route

6-Methyl-5-cyanouracil (7a) was converted via 5-carbamoyl-6-methyluracil (8) to 5-carboxy-6-methyluracil (9) in a total yield of 20.7% from cyanoacetylurea (5). 5-Carboxy-6-methyluracil was designed as an intermediate for sparsomycin analog preparation [1]. This hydrolysis sequence exploits the 5-cyano group and is not feasible with 6-methyluracil (which lacks the C5-nitrile) or 5-cyanouracil (which would yield 5-carboxyuracil, structurally mismatched for sparsomycin analogs requiring the 6-methyl substitution).

Antibiotic Synthesis Sparsomycin Nitrile Hydrolysis

Computed LogP and Lipophilicity Differentiation vs. 5-Cyanouracil

PubChem-computed XLogP3-AA for 6-methyl-5-cyanouracil is -0.7 [1], while the XLogP or measured LogP for 5-cyanouracil is reported as approximately -1.07 to -1.82 [2]. The ~0.4–1.1 Log unit increase in lipophilicity conferred by the 6-methyl group is consistent with the Hansch π value for a methyl substituent and alters the compound's partitioning behavior in both synthetic extractions and biological assay conditions.

Physicochemical Properties Lipophilicity Drug Design

NCI Antitumor Screening Submission and NSC Registry Traceability

6-Methyl-5-cyanouracil has been submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program and assigned NSC number 521448 [1]. This assignment provides a formal registry identifier that enables procurement traceability and linkage to any NCI screening data generated for this compound. By contrast, 5-cyanouracil carries a different NSC identifier, and 6-methyluracil has a distinct biological profile unrelated to antitumor screening in this program context.

Anticancer Screening NCI-60 Procurement Traceability

Cyanouracil Class-Level Biological Activity: Pyrimidine Catabolism Inhibition (Class-Level Context)

5-Cyanouracil has been shown to inhibit dihydropyrimidine dehydrogenase in vitro and delay pyrimidine catabolism in vivo in rats, with peak catabolism rates of uracil-2-¹⁴C delayed from 30 to 90 min when co-administered with excess 5-cyanouracil [1]. This class-level pharmacological activity is conferred by the 5-cyano group, which is also present in 6-methyl-5-cyanouracil. However, no direct comparative data exist for 6-methyl-5-cyanouracil vs. 5-cyanouracil in this assay system. The 6-methyl substitution may alter enzyme binding kinetics, metabolic stability, or in vivo disposition relative to the des-methyl analog, but this remains unquantified.

Pyrimidine Catabolism Dihydropyrimidine Dehydrogenase 5-Cyanouracil Pharmacology

Vendor Purity Specifications: 97% vs. 98% Grade Availability

Multiple vendors supply 6-methyl-5-cyanouracil at standardized purity grades. Sigma-Aldrich (Ambeed) lists the compound at 97% purity (solid form, ambient shipping) . Bidepharm offers a 97% purity grade with batch-specific quality control documentation including NMR, HPLC, and GC . MolCore advertises a 98% (NLT) purity grade under ISO certification for pharmaceutical R&D . The availability of batch-specific analytical documentation (COA) at defined purity levels enables quality-controlled procurement, which is particularly important when the compound is used as a synthetic intermediate where impurities can propagate through multi-step sequences.

Quality Control Purity Procurement Specifications

6-Methyl-5-cyanouracil: Documented Application Scenarios Warranting Its Specific Procurement


Synthesis of 5-Methyl-5-Deaza Antifolates (e.g., 5-Deaza-5-Methylaminopterin)

6-Methyl-5-cyanouracil is the designated precursor for constructing 5-methyl-5-deaza analogues of aminopterin and methotrexate via pyrimidine-to-pyrido[2,3-d]pyrimidine ring transformation, as established by Su et al. (1986) [1]. The 6-methyl group is carried forward into the final pharmacophore and directly influences antifolate target binding. Using 5-cyanouracil instead would yield the des-methyl analogue with a different biological activity profile. Both the 5-methyl and des-methyl analogues showed significant in vitro and in vivo anticancer activity, but only the 5-methyl analogue 1b was also accessible via an alternative 10-step route, highlighting the strategic value of 6-methyl-5-cyanouracil as a versatile entry point [1].

Intermediate for Sparsomycin and 5-Carboxy-6-methyluracil Derivatives

The nitrile group of 6-methyl-5-cyanouracil enables controlled hydrolysis to 5-carbamoyl-6-methyluracil and subsequently to 5-carboxy-6-methyluracil, a key intermediate for sparsomycin analog synthesis [1]. This synthetic utility is unique to the 5-cyano-6-methyl substitution pattern; neither 5-cyanouracil (wrong final scaffold) nor 6-methyluracil (no nitrile handle) can substitute in this established protocol. The 20.7% total yield from cyanoacetylurea provides a benchmark for route optimization, and the accessibility of this intermediate has enabled structure-activity studies on sparsomycin derivatives [1].

Nitrile Vibrational Probe Development for Biomolecular Spectroscopy

The 5-cyano group in 5-cyano-6-methyluracil provides a characteristic IR-active nitrile stretching band in the ~2210–2220 cm⁻¹ region (KBr), as documented in the Su et al. synthetic intermediates (6a: 2210 cm⁻¹; 6b: 2215 cm⁻¹) [1]. Studies on 5-cyanouracil derivatives have demonstrated that the nitrile group in the pyrimidine ring can serve as a vibrational probe for mapping local environments in proteins and nucleic acids via IR spectroscopy [2]. The additional 6-methyl substitution may modulate the nitrile stretching frequency and solvent sensitivity relative to 5-cyanouracil, though direct comparative frequency data under controlled conditions remain to be published.

Antitumor Screening Follow-Up and Pharmacological Profiling

The compound's NCI submission (NSC 521448) provides a formal entry point for accessing historical NCI-60 screening data or initiating follow-up mechanistic studies under standardized protocols [1]. This regulatory-grade traceability distinguishes the compound from non-registered analogs and supports procurement for academic or industrial drug discovery programs that build upon NCI-characterized compound libraries. Researchers can reference the NSC number for consistent compound sourcing across multi-site collaborative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-5-cyanouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.